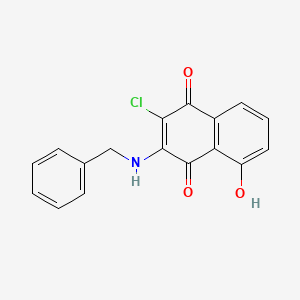
3-(Benzylamino)-2-chloro-5-hydroxynaphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(苄氨基)-2-氯-5-羟基萘醌是一种合成的有机化合物,属于萘醌类。萘醌以其多样的生物活性而闻名,常用于药物化学。
准备方法
合成路线及反应条件
3-(苄氨基)-2-氯-5-羟基萘醌的合成通常涉及2,3-二氯-1,4-萘醌与苄胺的化学选择性反应。该反应在受控条件下进行,以确保产物的产率和纯度高 。总反应方案如下:
起始原料: 2,3-二氯-1,4-萘醌
试剂: 苄胺
溶剂: 通常为有机溶剂,如乙醇或甲醇
反应条件: 该反应通常在室温或略微升高的温度下进行,以促进亲核取代反应。
工业生产方法
虽然3-(苄氨基)-2-氯-5-羟基萘醌的具体工业生产方法尚未得到很好的记载,但大规模有机合成的基本原理适用。这包括优化反应条件,使用有效的提纯技术,并确保合成过程的可扩展性。
化学反应分析
反应类型
3-(苄氨基)-2-氯-5-羟基萘醌可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的醌类。
还原: 该化合物可以被还原形成氢醌。
取代: 在适当的条件下,氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代氯原子。
主要产物
氧化: 形成萘醌。
还原: 形成氢醌。
取代: 根据所用亲核试剂的不同,形成各种取代的萘醌。
科学研究应用
3-(苄氨基)-2-氯-5-羟基萘醌在科学研究中有多种应用:
化学: 用作有机合成中的构建单元,以及各种化学反应中的试剂。
生物学: 研究其潜在的抗菌和抗癌特性。
工业: 用于开发染料、颜料和其他工业化学品。
作用机制
3-(苄氨基)-2-氯-5-羟基萘醌的作用机制涉及其与细胞组分的相互作用。该化合物可以作为电子受体,参与细胞内的氧化还原反应。它还可以与特定的酶或蛋白质相互作用,从而产生生物学效应。所涉及的具体分子靶标和途径仍在研究中 .
与相似化合物的比较
相似化合物
- 2-(苄氨基)-3-氯-1,4-萘醌
- 2-(烷基氨基)-3-氯-1,4-萘醌
独特性
3-(苄氨基)-2-氯-5-羟基萘醌因同时含有苄氨基和羟基而具有独特的化学和生物学特性。
相似化合物的比较
Similar Compounds
- 2-(Benzylamino)-3-chloro-1,4-naphthoquinone
- 2-(Alkylamino)-3-chloro-1,4-naphthoquinone
Uniqueness
3-(Benzylamino)-2-chloro-5-hydroxynaphthoquinone is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H12ClNO3 |
|---|---|
分子量 |
313.7 g/mol |
IUPAC 名称 |
3-(benzylamino)-2-chloro-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12ClNO3/c18-14-15(19-9-10-5-2-1-3-6-10)17(22)13-11(16(14)21)7-4-8-12(13)20/h1-8,19-20H,9H2 |
InChI 键 |
FEBHGRPKEWHHBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)C3=C(C2=O)C(=CC=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


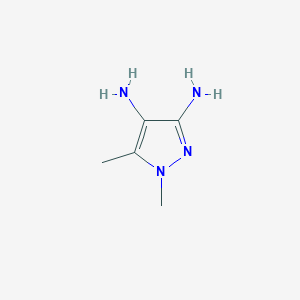
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)
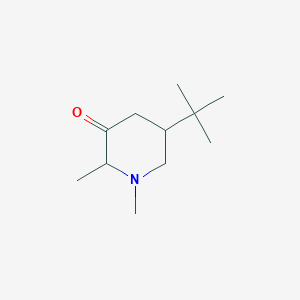
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)
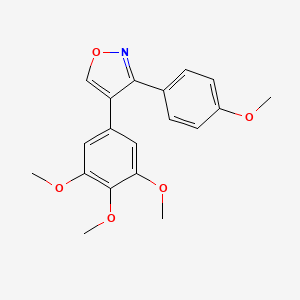
![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)
![4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11049937.png)
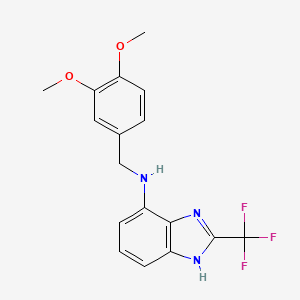
![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
![3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11049992.png)
